(2S)-2,3-dihydroxypropanoic acid

Catalog No.
S623852
CAS No.
28305-26-2
M.F
C3H6O4
M. Wt
106.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2,3-dihydroxypropanoic acid

CAS Number

28305-26-2

Product Name

(2S)-2,3-dihydroxypropanoic acid

IUPAC Name

(2S)-2,3-dihydroxypropanoic acid

Molecular Formula

C3H6O4

Molecular Weight

106.08 g/mol

InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m0/s1

InChI Key

RBNPOMFGQQGHHO-REOHCLBHSA-N

SMILES

C(C(C(=O)O)O)O

Solubility

9.43 M

Canonical SMILES

C(C(C(=O)O)O)O

Isomeric SMILES

C([C@@H](C(=O)O)O)O

Biochemistry and Metabolism

L-glyceric acid is a crucial intermediate in the process of glycolysis, the fundamental pathway for cellular energy production in most organisms PubChem: (2S)-2,3-dihydroxypropanoic acid: . During glycolysis, glucose is broken down into pyruvate, with L-glyceric acid acting as a key step between glyceraldehyde 3-phosphate and phosphoenolpyruvate. Understanding the role of L-glyceric acid helps researchers explore cellular energy metabolism and potential targets for therapeutic intervention.

Microbiology

L-glyceric acid has been found in various microorganisms, including Synechocystis and Lotus creticus PubChem: (2S)-2,3-dihydroxypropanoic acid: . Studying its presence and metabolism in these organisms can provide insights into their physiology and potential roles in environmental processes. Additionally, L-glyceric acid may be involved in specific metabolic pathways within these microorganisms, offering research avenues into their unique functionalities.

  • Origin: Serine is found naturally in many proteins and can be synthesized by the human body from other molecules. It's also present in various foods like meat, fish, eggs, and some vegetables [].
  • Significance: Serine plays various important roles in the body. It's a precursor for the synthesis of proteins, glycine (another amino acid), and numerous other molecules involved in metabolism [, ].

Molecular Structure Analysis

  • Serine has a three-carbon backbone with an amino group (NH2), a carboxyl group (COOH), a hydroxyl group (OH), and a hydrogen atom attached to the central carbon. The (2S) designation indicates the specific spatial arrangement of these groups around the central carbon atom [].

Chemical Reactions Analysis

  • Synthesis: Serine can be synthesized in the body from other amino acids like glycine or through de novo synthesis from simpler precursors [].
  • Other Reactions: Serine participates in various biochemical reactions, including:
    • Protein synthesis: As a component of proteins, serine contributes to their structure and function [].
    • Glycine synthesis: Serine can be converted to glycine through a specific enzymatic reaction [].
    • One-carbon metabolism: Serine plays a role in the folate cycle, which is essential for DNA synthesis and other cellular processes [].

Physical And Chemical Properties Analysis

  • Melting point: 256 °C (decomposes) []
  • Solubility: Soluble in water, slightly soluble in ethanol []
  • Stability: Relatively stable under physiological conditions []
  • Serine's mechanism of action depends on its specific role in the body.
    • Protein synthesis: During protein synthesis, serine is incorporated into the protein chain based on the genetic code [].
    • Other functions: Serine's hydroxyl group can participate in hydrogen bonding and other interactions, influencing the structure and function of molecules it interacts with [].
  • Generally recognized as safe (GRAS) for use in food [].
  • No significant safety hazards reported at typical intake levels.

Physical Description

Solid

XLogP3

-1.5

UNII

5O316U8TKI

Other CAS

28305-26-2

Wikipedia

L-glyceric acid

Dates

Modify: 2023-08-15

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